molecular formula C9H7BrF3NO2 B12097201 Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B12097201
M. Wt: 298.06 g/mol
InChI Key: YKMWJGTUQJBDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in chemistry, biology, and industry.

Biological Activity

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is an organic compound notable for its diverse biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by:

  • Amino Group : Positioned at the para position (4).
  • Bromo Group : Located at the meta position (3).
  • Trifluoromethyl Group : Found at the ortho position (5).
  • Methyl Ester Functional Group : Contributing to its solubility and reactivity.

This structural configuration enhances its potential as a pharmaceutical intermediate and a biologically active agent.

The biological activity of this compound can be attributed to several factors:

  • Trifluoromethyl Group : This group is known to enhance metabolic stability and bioactivity in organic compounds. It often increases lipophilicity and alters interaction profiles with biological targets, making compounds more effective against various pathogens .
  • Enzyme Inhibition : Research indicates that similar compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.39 mg/L, indicating potent antimicrobial properties .

Antimicrobial Activity

A study evaluating various benzoate derivatives found that those containing trifluoromethyl groups exhibited enhanced antibacterial activity. The presence of halogen substituents significantly contributed to their efficacy against bacterial strains. For instance, this compound showed promising results in preliminary assays against MRSA with MIC values comparable to established antibiotics .

CompoundMIC (mg/L)Bacterial Strain
This compound0.39 - 3.12MRSA
Linezolid1MSSA
Control>200Enterococcus faecalis

Enzyme Inhibition Studies

In vitro studies on related compounds have demonstrated significant inhibition of AChE and BChE, with IC50 values ranging from 0.59 to 0.15 μM, indicating a strong potential for treating conditions like Alzheimer's disease . The binding affinity of these compounds suggests they could serve as lead compounds for further development.

Case Studies

  • Neuroprotective Effects : A study on para-amino benzoic acid analogs highlighted that derivatives similar to this compound exhibited neuroprotective effects through enzyme inhibition pathways, suggesting potential therapeutic uses in neurodegenerative disorders .
  • Anticancer Activity : Some derivatives demonstrated significant anticancer properties against various cell lines, including MCF-7 and A549, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin . This points towards a dual role in both antimicrobial and anticancer applications.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,14H2,1H3

InChI Key

YKMWJGTUQJBDTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.